2-{spiro[2.5]octan-6-yl}acetic acid
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Overview
Description
2-{spiro[2.5]octan-6-yl}acetic acid is a chemical compound with the molecular formula C10H16O2 and a molecular weight of 168.24 g/mol . This compound features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom. The spiro[2.5]octane moiety is attached to an acetic acid group, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{spiro[2.5]octan-6-yl}acetic acid typically involves the formation of the spirocyclic structure followed by the introduction of the acetic acid group. One common method involves the cyclization of appropriate precursors under specific conditions to form the spirocyclic core. Subsequent functionalization introduces the acetic acid group.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-{spiro[2.5]octan-6-yl}acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The spirocyclic structure allows for various substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions for substitution reactions vary depending on the desired functional group but often involve catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-{spiro[2.5]octan-6-yl}acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{spiro[2.5]octan-6-yl}acetic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating specific biological processes. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
2-{spiro[2.5]octan-4-yl}acetic acid: Similar spirocyclic structure but with a different position of the acetic acid group.
2-{spiro[2.5]octan-6-yl}propanoic acid: Similar structure with a propanoic acid group instead of acetic acid.
Uniqueness
2-{spiro[2.5]octan-6-yl}acetic acid is unique due to its specific spirocyclic structure and the position of the acetic acid group. This unique arrangement can result in different chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
1781128-33-3 |
---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.2 |
Purity |
95 |
Origin of Product |
United States |
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